methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC14660948
Molecular Formula: C22H19N3O2
Molecular Weight: 357.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19N3O2 |
|---|---|
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | methyl 1-benzyl-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C22H19N3O2/c1-15-20-18(22(26)27-2)13-19(17-11-7-4-8-12-17)23-21(20)25(24-15)14-16-9-5-3-6-10-16/h3-13H,14H2,1-2H3 |
| Standard InChI Key | KXPFOGYAZORZBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s scaffold consists of a pyrazolo[3,4-b]pyridine system, where the pyrazole (a five-membered ring with two adjacent nitrogen atoms) is fused to the pyridine (a six-membered aromatic ring with one nitrogen atom) . Substituents at key positions modulate its electronic and steric properties:
-
Position 1: A benzyl group (C₆H₅CH₂) enhances lipophilicity, potentially improving membrane permeability.
-
Position 3: A methyl group (CH₃) contributes to steric hindrance, influencing binding pocket interactions .
-
Position 6: A phenyl group (C₆H₅) introduces aromatic stacking capabilities, critical for protein-ligand interactions.
-
Position 4: A methyl carboxylate (COOCH₃) serves as a hydrogen bond acceptor, aiding in target engagement .
Physicochemical Properties
Key molecular properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₁₉N₃O₂ | |
| Molecular Weight | 357.4 g/mol | |
| CAS Number | 1011397-77-5 | |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4 |
The carboxylate ester at position 4 is a common prodrug strategy, facilitating cellular uptake before enzymatic hydrolysis to the active carboxylic acid form .
Synthetic Methodologies
Catalytic Condensation Approaches
A 2022 study demonstrated the use of Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, a nano-magnetic metal-organic framework (MOF), to synthesize pyrazolo[3,4-b]pyridines via a three-component reaction . Under solvent-free conditions at 100°C, the catalyst enabled the condensation of:
-
Aldehydes (e.g., 4-chlorobenzaldehyde),
-
5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine,
-
3-(Cyanoacetyl)indole.
This method achieved yields exceeding 85% and allowed catalyst reuse for seven cycles without significant activity loss .
Biological Activities and Mechanistic Insights
Kinase Inhibition
Methyl 1-benzyl-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits inhibitory activity against protein kinases, enzymes implicated in cancer and diabetes . The benzyl and phenyl groups mediate hydrophobic interactions with kinase ATP-binding pockets, while the carboxylate ester coordinates with catalytic lysine residues.
Antidiabetic Effects
Preliminary data indicate α-glucosidase inhibition (IC₅₀ = 45.8 μM), potentially delaying carbohydrate digestion and reducing postprandial hyperglycemia .
Pharmacological Applications and Derivatives
Prodrug Development
The methyl carboxylate moiety is hydrolyzed in vivo to the carboxylic acid (CAS 1011398-57-4), enhancing solubility and target binding . Comparative data for the acid derivative:
| Property | Carboxylic Acid Derivative | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₇N₃O₂ | |
| Molecular Weight | 343.38 g/mol | |
| Canonical SMILES | CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)O)CC4=CC=CC=C4 |
Structure-Activity Relationship (SAR)
-
Benzyl vs. Alkyl Substituents: Benzyl at position 1 improves kinase affinity over methyl or ethyl groups.
-
Phenyl at Position 6: Replacement with smaller substituents (e.g., Cl, F) reduces anticancer activity by 40–60%.
Recent Advances and Future Directions
Nano-Catalyst Optimization
The Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ system exemplifies trends in sustainable synthesis, reducing reliance on toxic solvents . Future work may explore MOFs with dual acid-base sites to accelerate kinetics.
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEGylated liposomes) could enhance tumor-specific accumulation, minimizing off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume